molecular formula C14H12O4 B013839 Norbraylin CAS No. 60796-64-7

Norbraylin

Cat. No.: B013839
CAS No.: 60796-64-7
M. Wt: 244.24 g/mol
InChI Key: OYPWMLRFDXSKJG-UHFFFAOYSA-N
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Description

Norbraylin is a natural prenylated coumarin, primarily known for its role as a phosphodiesterase 4D2 inhibitor. It is derived from the plant Toddalia asiatica and has a molecular formula of C14H12O4

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbraylin is typically isolated from the roots of Toddalia asiatica. The extraction process involves several steps, including solvent extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Toddalia asiatica. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is further purified using techniques such as column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Norbraylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Norbraylin has a wide range of applications in scientific research:

Mechanism of Action

Norbraylin exerts its effects by inhibiting the enzyme phosphodiesterase 4D2. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn affects various cellular processes such as inflammation and cell proliferation. The molecular targets of this compound include the active site of phosphodiesterase 4D2, where it binds and prevents the enzyme from degrading cyclic adenosine monophosphate .

Comparison with Similar Compounds

Uniqueness of Norbraylin: this compound’s uniqueness lies in its natural origin and its specific inhibitory action on phosphodiesterase 4D2. Unlike other similar compounds, this compound is derived from a plant source and has a distinct prenylated coumarin structure, which contributes to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPWMLRFDXSKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346491
Record name Norbraylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-64-7
Record name Norbraylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of Norbraylin?

A1: this compound has demonstrated vasorelaxing properties in research studies []. While the exact mechanism of action requires further investigation, this finding suggests potential applications in addressing conditions related to vasoconstriction.

Q2: Has this compound been explored as a potential quality marker for herbal medicines?

A3: Yes, recent research has investigated the use of this compound as a potential quality marker for Toddalia asiatica, a traditional Chinese medicine []. Due to variations in the chemical composition of herbal medicines based on factors like geographical origin and harvesting time, identifying reliable quality markers is crucial for ensuring consistent therapeutic effects. The study by [] suggests that this compound, along with other compounds, could serve as a quality marker for Toddalia asiatica.

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